molecular formula C12H17N3S B12750124 1-Phenyl-3-piperidin-1-ylthiourea CAS No. 5446-55-9

1-Phenyl-3-piperidin-1-ylthiourea

Cat. No.: B12750124
CAS No.: 5446-55-9
M. Wt: 235.35 g/mol
InChI Key: POEJBXKAZYKWFI-UHFFFAOYSA-N
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Description

1-Phenyl-3-piperidin-1-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-piperidin-1-ylthiourea can be synthesized through the reaction of 1-aminopiperidine with phenyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The general reaction scheme is as follows:

C6H5NCS+C5H10NH2C6H5NHC(S)NHC5H10\text{C}_6\text{H}_5\text{NCS} + \text{C}_5\text{H}_{10}\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NH}\text{C}_5\text{H}_{10} C6​H5​NCS+C5​H10​NH2​→C6​H5​NHC(S)NHC5​H10​

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-piperidin-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-piperidin-1-ylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-piperidin-1-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-piperidin-1-ylurea: Similar structure but with a urea moiety instead of thiourea.

    1-Phenyl-3-pyrrolidin-1-ylthiourea: Contains a pyrrolidine ring instead of a piperidine ring.

    1-Phenyl-3-morpholin-1-ylthiourea: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

1-Phenyl-3-piperidin-1-ylthiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

5446-55-9

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylthiourea

InChI

InChI=1S/C12H17N3S/c16-12(13-11-7-3-1-4-8-11)14-15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14,16)

InChI Key

POEJBXKAZYKWFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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